molecular formula C12H8BrN3O B13864946 6-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole

6-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole

Cat. No.: B13864946
M. Wt: 290.11 g/mol
InChI Key: KUQLXNJAENLASZ-UHFFFAOYSA-N
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Description

6-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a brominated ketone, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) and iodine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups replacing the bromine atom or modifying the hydroxyl group.

Scientific Research Applications

6-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole is unique due to the presence of both a bromine atom and a hydroxyl group on the benzimidazole core. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H8BrN3O

Molecular Weight

290.11 g/mol

IUPAC Name

6-bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole

InChI

InChI=1S/C12H8BrN3O/c13-9-3-4-10-11(6-9)16(17)12(15-10)8-2-1-5-14-7-8/h1-7,17H

InChI Key

KUQLXNJAENLASZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N2O)C=C(C=C3)Br

Origin of Product

United States

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